molecular formula C3H5O2Te- B10760756 [Methyltelluro]acetate

[Methyltelluro]acetate

Cat. No.: B10760756
M. Wt: 200.7 g/mol
InChI Key: OKJWQADPGUWQAJ-UHFFFAOYSA-M
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Description

[Methyltelluro]acetate (MTeA), with the chemical formula CH₃TeCH₂CO₂⁻, is a tellurium-containing organic compound belonging to the family of chalcogen-substituted acetates. It acts as a substrate analog inhibitor of methionine sulfoxide reductase (MSOX), a flavoprotein involved in oxidative demethylation processes. MTeA binds to the active site of MSOX, competing with its natural substrate, sarcosine, due to structural mimicry . The tellurium atom in MTeA imparts distinct electronic and steric properties compared to lighter chalcogen analogs (O, S, Se), influencing its binding affinity and reactivity. This compound is of particular interest in biochemical studies for probing enzyme mechanisms and redox chemistry .

Properties

Molecular Formula

C3H5O2Te-

Molecular Weight

200.7 g/mol

IUPAC Name

2-methyltellanylacetate

InChI

InChI=1S/C3H6O2Te/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)/p-1

InChI Key

OKJWQADPGUWQAJ-UHFFFAOYSA-M

Canonical SMILES

C[Te]CC(=O)[O-]

Origin of Product

United States

Preparation Methods

    Synthetic Routes: Unfortunately, specific synthetic routes for [Methyltelluro]Acetate are not widely documented. tellurium-containing compounds are often synthesized through reactions involving tellurium precursors.

    Industrial Production: Industrial-scale production methods for this compound are not well-established. Research in this area is limited.

  • Chemical Reactions Analysis

      Reactivity: [Methyltelluro]Acetate can participate in various chemical reactions, including

      Major Products: The major products formed from these reactions would depend on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: [Methyltelluro]Acetate may serve as a precursor or reagent in organic synthesis.

      Biology: Its biological applications are limited due to its scarcity in literature.

      Medicine: No direct medicinal applications are reported.

      Industry: Industrial applications remain unexplored.

  • Mechanism of Action

    • The exact mechanism by which [Methyltelluro]Acetate exerts its effects is not well-documented. Further research is needed.
    • Molecular targets and pathways involved are yet to be elucidated.
  • Comparison with Similar Compounds

    Chalcogen-Substituted Acetates

    MTeA belongs to a series of compounds with the general structure CH₃XCH₂CO₂⁻, where X = O (methoxyacetate, MOA), S (methylthioacetate, MSA), Se (methylselenoacetate, MSeA), or Te (MTeA). These analogs differ in the chalcogen atom, which significantly impacts their physicochemical and biochemical properties:

    Compound Chemical Formula Substituent (X) Molecular Weight (g/mol) Biological Role Key Properties
    Methoxyacetate (MOA) CH₃OCH₂CO₂⁻ O 108.06 MSOX inhibitor High polarity, moderate binding affinity
    Methylthioacetate (MSA) CH₃SCH₂CO₂⁻ S 124.18 MSOX inhibitor Improved lipophilicity, stronger binding
    Methylselenoacetate (MSeA) CH₃SeCH₂CO₂⁻ Se 171.05 MSOX inhibitor Enhanced redox activity, larger atomic radius
    [Methyltelluro]acetate (MTeA) CH₃TeCH₂CO₂⁻ Te 219.65 MSOX inhibitor High polarizability, steric bulk, potent inhibition

    Key Findings :

    • However, the polarizability of Te improves van der Waals interactions, offsetting steric effects and making MTeA a potent inhibitor .
    • Redox Activity : Selenium and tellurium analogs exhibit redox activity due to their lower electronegativity, enabling participation in electron-transfer reactions, unlike O or S analogs .
    Structurally Related Methyl Esters

    MTeA shares functional similarities with other methyl esters, though their applications diverge based on substituent groups:

    Compound Chemical Formula Functional Group Molecular Weight (g/mol) Applications/Significance References
    Methyl acetoacetate C₅H₈O₃ Keto group (β-ketoester) 116.12 Tautomerism studies, organic synthesis
    Methyl chloroacetate C₃H₅ClO₂ Chloro substituent 108.52 Solvent, pharmaceutical intermediate
    Methyl trichloroacetate C₃H₃Cl₃O₂ Trichloromethyl group 177.42 Lab reagent, corrosive properties
    Ethyl (methylthio)acetate C₅H₁₀O₂S Thioether linkage 134.20 Flavoring agent, catalysis

    Key Comparisons :

    • Reactivity : MTeA’s tellurium atom enables unique reactivity in redox reactions, whereas methyl chloroacetate’s chlorine substituent facilitates nucleophilic substitution .
    • Applications: Unlike MTeA (enzyme inhibition), methyl acetoacetate is pivotal in keto-enol tautomerism studies and synthesizing heterocycles .

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